REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:10])[C:5]([C:8]#[N:9])([CH3:7])[CH3:6])C.[H][H]>[Ni].CO>[CH3:1][O:3][C:4](=[O:10])[C:5]([CH3:7])([CH3:6])[CH2:8][NH2:9]
|
Name
|
|
Quantity
|
10 g
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(C)(C)C#N)=O
|
Name
|
|
Quantity
|
180 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was transferred to a 500 mL hydrogenation vessel
|
Type
|
WASH
|
Details
|
washed three times with 40 mL of methanol
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through Celite
|
Type
|
WASH
|
Details
|
washing the filter pad with methanol
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C(CN)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 21.98 g | |
YIELD: CALCULATEDPERCENTYIELD | 94.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |